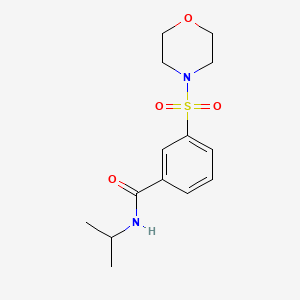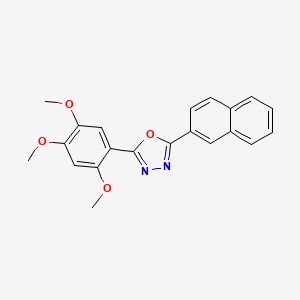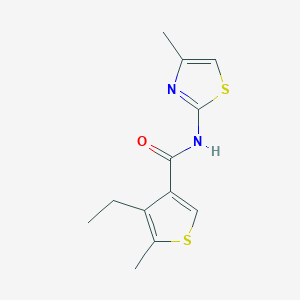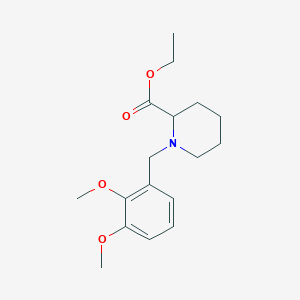
5-(2-chlorobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1984 by researchers at the University of Michigan, and has since been used in numerous studies to investigate its mechanism of action and potential applications in various fields of research.
作用机制
The mechanism of action of 5-(2-chlorobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is thought to involve its ability to inhibit the activity of PC-PLC, which leads to a decrease in the production of phosphatidylcholine and other phospholipids. This, in turn, can affect various cellular processes, including signal transduction, membrane trafficking, and cell proliferation.
Biochemical and Physiological Effects:
5-(2-chlorobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, as well as neuroprotective effects in models of neurodegenerative diseases. It has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
实验室实验的优点和局限性
One of the main advantages of using 5-(2-chlorobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively low cost and ease of synthesis. It has also been shown to have a high degree of specificity for its target enzymes, which can be advantageous in studies of signaling pathways and enzyme function. However, one of the main limitations of using 5-(2-chlorobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is its potential for off-target effects, which can complicate data interpretation.
未来方向
There are a number of potential future directions for research involving 5-(2-chlorobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another area of interest is its use as a tool for investigating the role of PC-PLC and other signaling pathways in cellular processes. Additionally, there is potential for the development of new inhibitors based on the structure of 5-(2-chlorobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, which could have improved specificity and efficacy.
合成方法
The synthesis of 5-(2-chlorobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2,4-dichlorobenzaldehyde with 2-chlorobenzylamine to form an imine intermediate, which is then reacted with thiosemicarbazide to yield the final product. The synthesis of 5-(2-chlorobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a relatively simple process, and the compound can be obtained in high yields with good purity.
科学研究应用
5-(2-chlorobenzylidene)-3-(2,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been used in a wide range of scientific research applications, including studies of cell signaling pathways, cancer biology, and neurodegenerative diseases. It has been shown to inhibit the activity of various enzymes, including phosphatidylcholine-specific phospholipase C (PC-PLC), which is involved in the regulation of cell growth and differentiation.
属性
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NOS2/c17-10-5-6-13(12(19)8-10)20-15(21)14(23-16(20)22)7-9-3-1-2-4-11(9)18/h1-8H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOBUKUXXRBIIU-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4927975.png)



![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4927995.png)



![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4928022.png)
![1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)

![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4928057.png)